molecular formula C12H16N4 B14029429 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine

5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine

Cat. No.: B14029429
M. Wt: 216.28 g/mol
InChI Key: PBIOVVMUIRFAOO-UHFFFAOYSA-N
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Description

5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

5-[1-(2-methylpropyl)pyrazol-4-yl]pyridin-2-amine

InChI

InChI=1S/C12H16N4/c1-9(2)7-16-8-11(6-15-16)10-3-4-12(13)14-5-10/h3-6,8-9H,7H2,1-2H3,(H2,13,14)

InChI Key

PBIOVVMUIRFAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

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